N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
Description
N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of sulfur and nitrogen atoms in their ring structures
Properties
IUPAC Name |
N-[thiophen-2-yl(thiophen-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2S4/c19-24(20,13-5-1-3-11-15(13)17-23-16-11)18-14(10-6-8-21-9-10)12-4-2-7-22-12/h1-9,14,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVFWQQMGSXQQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC(C3=CSC=C3)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with benzo[c][1,2,5]thiadiazole-4-sulfonamide under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the purification of intermediates and the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Chlorine, bromine.
Nucleophiles: Ammonia, hydroxide ions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure characterized by:
- Thiadiazole Core : A five-membered ring that contributes to its biological activity.
- Sulfonamide Group : Known for its role in carbonic anhydrase inhibition and antibacterial properties.
- Thiophene Moieties : Enhance lipophilicity and biological interactions.
This structural composition allows the compound to engage in diverse chemical reactions and biological activities.
Chemistry
N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide serves as a building block for synthesizing more complex molecules. Its unique properties facilitate the development of novel compounds with tailored functionalities.
Biology
The compound has been investigated for its potential as:
- Antimicrobial Agent : Exhibiting activity against various bacterial strains.
- Anticancer Agent : Demonstrating efficacy in reducing cell viability in cancer cell lines such as HT-29 (colon cancer), MDA-MB-231 (breast cancer), and MG-63 (osteosarcoma) under both normoxic and hypoxic conditions. This is primarily attributed to its inhibition of carbonic anhydrases (CAs), particularly CA IX, which is overexpressed in tumors .
Medicine
Research indicates that this compound may have therapeutic properties, including:
- Anti-inflammatory Activities : Potentially useful in treating inflammatory conditions.
- Antioxidant Properties : Contributing to cellular protection against oxidative stress.
Industry
In the field of materials science, this compound is utilized in developing:
- Organic Semiconductors : Important for electronic applications.
- Light-emitting Diodes (OLEDs) : Enhancing the performance of optoelectronic devices.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of this compound against various cancer cell lines:
- The compound showed significant cytotoxic effects on HT-29 and MDA-MB-231 cells.
- Mechanistic studies revealed that it alters pH levels in tumor microenvironments by inhibiting CA IX.
Case Study 2: Antimicrobial Efficacy
Research on the antimicrobial activity of this compound demonstrated:
Mechanism of Action
The mechanism of action of N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as a kinase inhibitor, blocking the activity of enzymes involved in cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2-butylthiophene and 2-octylthiophene share structural similarities and are used in similar applications.
Benzo[c][1,2,5]thiadiazole derivatives: Compounds such as bis(thiophen-2-yl)benzothiadiazole are also used in material science and medicinal chemistry.
Uniqueness
N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is unique due to its specific combination of thiophene and benzo[c][1,2,5]thiadiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Thiadiazole core : A five-membered heterocyclic ring that contributes to its biological activity.
- Sulfonamide group : Known for its role in carbonic anhydrase inhibition and antibacterial properties.
- Thiophene moieties : These aromatic rings enhance the lipophilicity and biological interactions of the compound.
Research indicates that this compound exerts its biological effects primarily through the inhibition of carbonic anhydrases (CAs), particularly CA IX, which is overexpressed in various tumors. This inhibition can lead to:
- Altered pH levels in tumor microenvironments : By inhibiting CA IX, the compound can raise the pH of tumor cells, creating an unfavorable environment for cancer cell proliferation .
- Anticancer activity : The compound has shown promise in reducing cell viability in cancer cell lines such as HT-29 (colon cancer), MDA-MB-231 (breast cancer), and MG-63 (osteosarcoma) under both normoxic and hypoxic conditions .
Biological Evaluations
Several studies have evaluated the biological activity of this compound:
Anticancer Activity
In vitro studies have demonstrated that the compound exhibits significant growth inhibition against various cancer cell lines. For instance:
- HT-29 Cell Line : Exhibited IC50 values indicating potent anticancer effects.
- MDA-MB-231 Cell Line : Showed reduced cell viability when treated with the compound.
Antimicrobial Activity
The compound's sulfonamide group contributes to its antimicrobial properties. It has been evaluated against several bacterial strains, showing effective inhibition at low concentrations. For example:
- Minimum Inhibitory Concentration (MIC) : Studies reported MIC values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Carbonic Anhydrase Inhibition
The inhibitory effects on carbonic anhydrases were quantified using enzyme assays. The compound demonstrated strong binding affinity to CA IX, with significant inhibition observed in enzyme activity assays.
Case Studies
- Study on Antitumor Efficacy :
- Antimicrobial Evaluation :
Summary Table of Biological Activities
| Activity Type | Assessed Effect | Observed Outcome |
|---|---|---|
| Anticancer | Growth Inhibition | Significant IC50 values in cancer cell lines |
| Antimicrobial | Bacterial Inhibition | MIC values as low as 0.22 μg/mL |
| Carbonic Anhydrase Inhibition | Enzyme Activity | Strong inhibition of CA IX |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
